Methyl perfluorotetradecanoate
Overview
Description
Methyl perfluorotetradecanoate: is a perfluorinated compound with the molecular formula C15H3F27O2 and a molecular weight of 728.14 g/mol . This compound is a methyl ester derivative of perfluorotetradecanoic acid, which belongs to the class of perfluorinated alkyl substances. These compounds are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. This compound is used in various industrial applications due to its exceptional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl perfluorotetradecanoate can be synthesized through the esterification of perfluorotetradecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
CF3(CF2)12COOH+CH3OH→CF3(CF2)12COOCH3+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to prevent the loss of volatile components. The reaction mixture is heated to the boiling point of methanol, and the water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl perfluorotetradecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to perfluorotetradecanoic acid and methanol in the presence of water and a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the perfluorinated chain can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents under controlled conditions.
Major Products Formed:
Hydrolysis: Perfluorotetradecanoic acid and methanol.
Reduction: Perfluorotetradecanol.
Substitution: Various substituted perfluorotetradecanoates depending on the nucleophile used.
Scientific Research Applications
Methyl perfluorotetradecanoate has several scientific research applications, including:
Chemistry: Used as a reference standard in gas chromatography and liquid chromatography for the analysis of perfluorinated compounds.
Biology: Studied for its bioaccumulative properties and environmental persistence.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of non-stick coatings, firefighting foams, and water-repellent fabrics.
Mechanism of Action
The mechanism of action of methyl perfluorotetradecanoate is primarily related to its hydrophobic and lipophobic properties. These properties allow it to interact with lipid membranes and proteins, altering their structure and function. The compound can disrupt cell membranes, leading to changes in cell permeability and signaling pathways. Additionally, its strong carbon-fluorine bonds make it resistant to metabolic degradation, contributing to its persistence in biological systems .
Comparison with Similar Compounds
- Perfluorotetradecanoic acid
- Perfluorooctanoic acid
- Perfluorodecanoic acid
- Perfluorododecanoic acid
Comparison: Methyl perfluorotetradecanoate is unique due to its ester functional group, which imparts different chemical reactivity compared to the corresponding acids. The ester group makes it more hydrophobic and less acidic, affecting its solubility and interaction with other molecules. Compared to shorter-chain perfluorinated compounds, this compound has higher thermal stability and lower volatility, making it suitable for high-temperature applications .
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H3F27O2/c1-44-2(43)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)15(40,41)42/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCLKOIEBNFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3F27O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377678 | |
Record name | Methyl perfluorotetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-99-2 | |
Record name | Methyl Perfluorotetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203302-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl perfluorotetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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